molecular formula C12H10N2O B1613657 5-(3-Cyanophenyl)-5-oxovaleronitrile CAS No. 898767-60-7

5-(3-Cyanophenyl)-5-oxovaleronitrile

Cat. No.: B1613657
CAS No.: 898767-60-7
M. Wt: 198.22 g/mol
InChI Key: YNEOODHLLFNBGN-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis

In the realm of contemporary organic synthesis, there is a continuous drive towards the development of efficient and atom-economical methodologies. Multifunctional molecules are central to this endeavor, serving as powerful building blocks that can undergo a variety of chemical transformations. Aryl nitrile ketones, such as 5-(3-Cyanophenyl)-5-oxovaleronitrile, epitomize this class of compounds. The presence of an aromatic ring, a ketone, and two nitrile groups within a single molecular framework provides multiple sites for chemical modification, enabling the synthesis of a diverse array of more complex structures. The strategic incorporation of such synthons allows for the rapid assembly of molecular libraries, which is crucial in fields like medicinal chemistry and materials science.

The development of novel synthetic routes to access these multifunctional compounds is an active area of research. nih.govbldpharm.com Methodologies such as palladium-catalyzed α-alkenylation of arylacetonitriles and one-pot syntheses from aromatic aldehydes in aqueous environments highlight the ongoing efforts to create these valuable molecules through greener and more efficient processes. nih.govbldpharm.com

Significance of Dinitrile and Ketone Functionalities in Molecular Design

The ketone functionality is another cornerstone of organic chemistry, known for its reactivity towards a wide range of nucleophiles. The carbonyl carbon is electrophilic, making it a prime target for addition reactions, while the adjacent α-carbons can be deprotonated to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The planar nature of the carbonyl group also imparts specific conformational constraints on the molecule. In drug design, the ketone group can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target protein. The combination of both dinitrile and ketone functionalities in a single molecule, as seen in this compound, therefore offers a rich and diverse chemical space for exploration.

Research Rationale and Objectives for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from the broader context of research into related compounds. The primary objective for synthesizing and investigating a molecule like this compound would be to explore its potential as a versatile intermediate in organic synthesis.

The strategic placement of the three functional groups—a ketone and two nitrile groups, one of which is on an aromatic ring—presents numerous possibilities for selective chemical transformations. Research objectives would likely include the development of synthetic methodologies that can chemoselectively target one functional group while leaving the others intact. For instance, the reduction of the ketone without affecting the nitrile groups, or the selective hydrolysis of one nitrile over the other, would be valuable synthetic operations.

Furthermore, the investigation of its reactivity in multicomponent reactions could lead to the rapid assembly of complex heterocyclic structures, which are often the core scaffolds of biologically active molecules. The exploration of its coordination chemistry with metal catalysts could also unveil novel catalytic applications. Ultimately, the study of this compound would aim to expand the synthetic chemist's toolbox, providing a new and valuable building block for the construction of functional molecules with potential applications in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-7-2-1-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEOODHLLFNBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642231
Record name 3-(4-Cyanobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-60-7
Record name 3-(4-Cyanobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving 5 3 Cyanophenyl 5 Oxovaleronitrile

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthetic utility of a molecule like 5-(3-cyanophenyl)-5-oxovaleronitrile is intrinsically linked to the reactivity of its ketone and two nitrile functional groups. Understanding the mechanisms of reactions at these sites is crucial for designing synthetic routes to more complex molecules.

Detailed Analysis of Nucleophilic Addition to Nitrile Carbon

The nitrile group is a versatile functional group that can undergo nucleophilic addition. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. Nucleophiles can attack this carbon, leading to the formation of an imine anion intermediate, which can then be protonated or undergo further reaction. libretexts.orgpressbooks.pub

The presence of an electron-withdrawing group, such as the benzoyl group in this compound, is expected to enhance the electrophilicity of the aromatic nitrile, making it more susceptible to nucleophilic attack compared to the aliphatic nitrile. The general mechanism for the base-catalyzed addition of a nucleophile (Nu⁻) to a nitrile is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the nitrile group, breaking the pi bond and forming a tetrahedral intermediate.

Protonation: The resulting imine anion is then protonated by a suitable acid source in the reaction mixture to yield the final product. libretexts.org

For successful cyanohydrin formation from aldehydes and ketones, the availability of free cyanide ions is crucial, which can be achieved by using a salt like KCN or NaCN under acidic conditions. libretexts.org The reaction is typically base-catalyzed to generate the nucleophilic cyanide ion. pressbooks.pub

Table 1: Representative Nucleophilic Addition Reactions to Nitriles

NucleophileReagents/ConditionsProduct TypeReference
Hydroxide IonDilute Acid or BaseCarboxylic Acid/Amide pressbooks.pub
Cyanide IonKCN/NaCN, AcidHydroxynitrile libretexts.org
Grignard ReagentsRMgX, then H₃O⁺Ketone jeeadv.ac.in
AminesPrimary or Secondary AmineAmidine researchgate.net

Mechanistic Pathways of Organometallic-Mediated Carbonyl and Nitrile Arylation

Organometallic reagents, particularly those based on palladium, are powerful tools for forming carbon-carbon bonds. The arylation of ketones and nitriles often proceeds through a catalytic cycle involving a palladium catalyst. While specific studies on this compound are not available, the general mechanisms for related compounds can be considered.

For the arylation of a ketone, the reaction typically proceeds via the formation of an enolate, which then participates in a cross-coupling reaction. The catalytic cycle for a palladium-catalyzed α-arylation of a ketone generally involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) species.

Transmetalation (or Enolate Attack): The ketone is deprotonated by a base to form an enolate, which then attacks the Pd(II) complex, displacing the halide.

Reductive Elimination: The aryl and enolate groups on the palladium complex couple, and the desired α-aryl ketone is eliminated, regenerating the Pd(0) catalyst.

The arylation of nitriles can also be achieved using organometallic catalysis, though it is less common than ketone arylation. The mechanism can be complex and may involve direct C-H activation or other pathways.

Radical-Mediated Reaction Mechanisms in Dinitrile Synthesis

Radical reactions offer an alternative pathway for the synthesis and functionalization of dinitriles. The cyano group can act as a radical acceptor in cascade reactions. bohrium.comrsc.org These reactions are often initiated by the generation of a radical species, which can then react with the nitrile.

A plausible radical-mediated mechanism for the synthesis of a dinitrile could involve the following steps:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates a radical species.

Propagation:

The initial radical abstracts a hydrogen atom from a suitable precursor to generate a carbon-centered radical.

This radical adds to an activated alkene, which may contain a nitrile group.

The resulting radical intermediate can then undergo further reactions, such as cyclization or reaction with another molecule containing a nitrile, to form the dinitrile product.

Termination: Two radical species combine to terminate the chain reaction.

Recent advancements have highlighted the use of photoredox catalysis to generate radicals under mild conditions, which can then participate in the synthesis of complex nitrile-containing molecules. nih.govresearchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms, including the identification of rate-limiting steps and the determination of thermodynamic parameters.

Determination of Rate-Limiting Steps

Nucleophilic Addition: In nucleophilic additions to nitriles, the initial attack of the nucleophile on the nitrile carbon is often the rate-determining step. researchgate.net However, if the nucleophile is weak, the activation of the nitrile group might be rate-limiting.

Organometallic Arylation: In palladium-catalyzed cross-coupling reactions, the rate-limiting step can be oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, ligands, and reaction conditions. jeeadv.ac.in

Activation Energy and Thermodynamic Parameters of Key Elementary Reactions

The activation energy (Ea) is the minimum energy required for a reaction to occur, while thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation provide further insight into the transition state. These parameters can be determined experimentally through kinetic studies at different temperatures or computationally using methods like Density Functional Theory (DFT). sumitomo-chem.co.jpresearchgate.netmdpi.com

While specific data for this compound is not available, representative data for related reactions are presented below. For example, kinetic studies of the addition of benzylamines to benzylidenemalononitrile (B1330407) have been conducted. researchgate.net

Table 2: Representative Thermodynamic and Kinetic Data for Related Reactions

Reaction TypeSystemActivation Energy (Ea)Enthalpy of Activation (ΔH‡)Entropy of Activation (ΔS‡)Reference
Nucleophilic AdditionBenzylamines to BenzylidenemalononitrileNot ReportedRelatively LowLarge Negative psu.edu
Radical Cyclization5-Hexenyl Radical~6-8 kcal/molNot ReportedNot Reported ucla.edu

The relatively low enthalpy and large negative entropy of activation for the addition of benzylamines to benzylideneacetylacetones are consistent with a highly ordered, four-membered cyclic transition state. psu.edu Computational studies, such as DFT calculations, can provide valuable estimates for these parameters when experimental data is lacking. sumitomo-chem.co.jpresearchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Cyanophenyl 5 Oxovaleronitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 5-(3-Cyanophenyl)-5-oxovaleronitrile would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 3-cyanophenyl ring would typically appear in the downfield region of the spectrum, generally between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the cyano and carbonyl groups. The specific chemical shifts and splitting patterns (multiplicities) of these aromatic protons would provide crucial information about the substitution pattern on the benzene (B151609) ring. For a 1,3-disubstituted benzene ring, a complex pattern of multiplets is anticipated.

The aliphatic protons of the oxovaleronitrile chain would resonate in the upfield region. The methylene (B1212753) protons adjacent to the ketone (C4-H₂) would be expected to show a triplet at a chemical shift influenced by the electron-withdrawing carbonyl group. The methylene protons at the C3 position (C3-H₂) would likely appear as a multiplet due to coupling with the protons on both C2 and C4. The methylene protons adjacent to the nitrile group (C2-H₂) would also exhibit a triplet, with their chemical shift influenced by the anisotropy of the cyano group. The coupling constants (J values) between adjacent protons would provide definitive evidence of the connectivity within the valeronitrile (B87234) chain.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.7 - 8.3Multiplet-
C4-H₂~3.1Triplet~7.0
C3-H₂~2.2Multiplet~7.0
C2-H₂~2.6Triplet~7.0

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.

The carbonyl carbon (C=O) of the ketone is expected to be the most downfield signal, typically appearing in the range of 195-200 ppm. The carbon of the nitrile group (C≡N) would also have a characteristic chemical shift, generally found between 115 and 125 ppm. The aromatic carbons would resonate in the 125-140 ppm region, with the ipso-carbons (the carbons directly attached to the substituents) often showing distinct chemical shifts. The quaternary carbon attached to the cyano group would likely be distinguishable. The aliphatic carbons of the valeronitrile chain would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)~197
Aromatic C (quaternary, C-CO)~137
Aromatic CH129 - 135
Aromatic C (quaternary, C-CN)~113
C≡N (aromatic)~118
C≡N (aliphatic)~119
C4 (CH₂)~35
C3 (CH₂)~20
C2 (CH₂)~17

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the protons of C2-H₂, C3-H₂, and C4-H₂, confirming the sequential connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the ¹³C signals for the protonated carbons in both the aromatic ring and the aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, correlations between the C4-H₂ protons and the carbonyl carbon (C=O), as well as the aromatic carbons, would firmly establish the connection between the valeronitrile chain and the 3-cyanophenyl ring. Correlations from the aromatic protons to the carbonyl carbon would also be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by the strong absorption and scattering bands of its key functional groups.

Nitrile (C≡N) Stretch: A sharp and intense absorption band in the IR spectrum is expected in the region of 2220-2240 cm⁻¹ for the aromatic nitrile group and the aliphatic nitrile group. The Raman spectrum would also show a strong, sharp peak in this region. The presence of two distinct nitrile peaks might be possible, reflecting their different chemical environments.

Ketone (C=O) Stretch: A very strong and sharp absorption band corresponding to the C=O stretching vibration of the ketone would be a prominent feature in the IR spectrum, typically appearing around 1690-1710 cm⁻¹. The conjugation of the ketone with the aromatic ring would slightly lower this frequency compared to a simple aliphatic ketone. This vibration would also be observable in the Raman spectrum, although generally with weaker intensity than in the IR.

The vibrations of the benzene ring provide a fingerprint region in both IR and Raman spectra, which can be used to confirm the substitution pattern.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretching: The C=C stretching vibrations of the aromatic ring usually give rise to a group of bands in the 1450-1600 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations, which appear in the 650-900 cm⁻¹ region of the IR spectrum, are particularly diagnostic for the substitution pattern on a benzene ring. For a 1,3-disubstituted (meta) pattern, characteristic bands would be expected.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch~3050 - 3100~3050 - 3100Medium
Aliphatic C-H Stretch~2850 - 2960~2850 - 2960Medium
Nitrile (C≡N) Stretch~2230~2230Strong, Sharp
Ketone (C=O) Stretch~1695~1695Very Strong
Aromatic C=C Stretch~1580, 1470~1580, 1470Medium-Strong
C-H Bending (aliphatic)~1420~1420Medium
Aromatic C-H Out-of-Plane Bending~700 - 880WeakStrong

Note: The predicted values are estimates and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and physical studies of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, with a molecular formula of C₁₂H₁₀N₂O, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this value. The resulting data would be presented in a table comparing the experimentally observed m/z value with the calculated value. The minuscule difference between these, known as the mass error and expressed in parts per million (ppm), would serve to unequivocally confirm the compound's molecular formula, lending significant confidence to its structural assignment. However, no such experimental data has been published.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates how individual molecules pack together in the crystal lattice, detailing the nature and geometry of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

For this compound, a single-crystal X-ray diffraction experiment would provide invaluable insight into its molecular architecture. It would reveal the planarity of the cyanophenyl group, the conformation of the valeronitrile chain, and the spatial relationship between the ketone and the two nitrile functionalities. This information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context. Regrettably, no crystallographic studies for this compound have been reported in the scientific literature, and as such, no data on its crystal system, space group, unit cell dimensions, or intermolecular packing is available.

Computational Chemistry and Molecular Modeling Studies of 5 3 Cyanophenyl 5 Oxovaleronitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule from first principles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. nih.gov

Studies of Solvent Effects on Molecular Conformation and Reactivity

No specific studies detailing the influence of different solvents on the molecular conformation and reactivity of 5-(3-Cyanophenyl)-5-oxovaleronitrile were found. Such studies would typically involve quantum mechanical calculations to determine the most stable conformers in various solvent environments and how the solvent polarity and hydrogen bonding capabilities might affect the activation energies of potential reactions.

In Silico Prediction of Reaction Pathways and Selectivity Profiles

There are no available in silico studies that predict the reaction pathways and selectivity profiles for this compound. This type of research would generally employ methods like density functional theory (DFT) to map out potential energy surfaces for various reactions, identify transition states, and predict the likely products and their ratios under different conditions.

Synthetic Applications and Derivative Chemistry of 5 3 Cyanophenyl 5 Oxovaleronitrile

5-(3-Cyanophenyl)-5-oxovaleronitrile as a Versatile Synthetic Building Block

The strategic placement of reactive sites within this compound allows for its participation in a wide array of chemical transformations, making it a coveted precursor for diverse molecular structures.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. researchgate.net The reactivity of the dinitrile and ketone moieties in this compound provides a direct route to various heterocyclic systems, such as pyridines and pyrimidines.

For instance, the synthesis of substituted pyridines can be achieved through condensation reactions involving the 1,5-dicarbonyl-like nature of the molecule. baranlab.org The general approach often involves the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia equivalent, followed by oxidation. baranlab.org In the case of this compound, the ketone and one of the nitrile groups can act as the carbonyl equivalents.

Similarly, pyrimidine (B1678525) rings, which are core structures in many biologically active compounds, can be synthesized from this precursor. ias.ac.inresearchgate.net The synthesis of pyrimidine-5-carbonitriles, for example, has been achieved through one-pot, three-component reactions of an aldehyde, a dinitrile compound, and urea (B33335) or thiourea. ias.ac.in The structural elements of this compound make it an ideal candidate for similar cyclization strategies.

The following table summarizes the types of heterocyclic compounds that can be synthesized from this compound and the general synthetic approaches.

Heterocyclic CompoundGeneral Synthetic ApproachKey Reactive Moieties Utilized
Pyridines Condensation with an ammonia source, followed by cyclization and oxidation. baranlab.orgKetone and one nitrile group.
Pyrimidines Three-component reaction with an aldehyde and urea/thiourea. ias.ac.inDinitrile functionality.
Pyrroles Multi-component reaction with α-hydroxyketones and primary amines. mdpi.comNitrile groups.

The ketone functionality of this compound serves as a key reactive site for the construction of more complex carbonyl-containing molecules. The carbon atom of the carbonyl group is electrophilic and susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. libretexts.org

Organometallic reagents, such as Grignard or organolithium reagents, can add to the ketone to form tertiary alcohols after an aqueous workup. youtube.com This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, significantly increasing the molecular complexity.

Furthermore, the ketone can be a precursor to other functional groups. For example, reduction of the ketone using a reducing agent like sodium borohydride (B1222165) would yield a secondary alcohol. This alcohol can then be further functionalized, for instance, by esterification or etherification.

The following table outlines some of the transformations of the ketone group in this compound to form advanced carbonyl-containing molecules.

Reagent(s)Product Type
Grignard Reagent (R-MgBr) followed by H₃O⁺Tertiary Alcohol
Organolithium Reagent (R-Li) followed by H₃O⁺Tertiary Alcohol
Sodium Borohydride (NaBH₄)Secondary Alcohol
Wittig Reagent (Ph₃P=CHR)Alkene

The presence of multiple reactive centers in this compound makes it an excellent substrate for multicomponent reactions (MCRs). nih.govmdpi.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov This approach is valued for its atom economy and ability to rapidly generate molecular diversity. mdpi.com

The dinitrile and ketone functionalities can participate in various MCRs to construct highly functionalized and complex organic scaffolds. For example, a five-component reaction involving an aldehyde, malononitrile, carbon disulfide, and a primary amine has been used to synthesize substituted 4H-thiopyrans. nih.gov The dinitrile moiety of this compound could potentially participate in similar transformations.

These polyfunctional scaffolds are of significant interest in drug discovery and materials science due to their diverse three-dimensional structures and the potential for multiple points of interaction with biological targets or for creating novel material properties.

Exploration of Novel Chemical Reactivity and Transformations

The unique combination of a ketone and two nitrile groups within the same molecule gives rise to opportunities for novel chemical reactions and selective transformations, enabling the synthesis of a wide range of derivatives.

The proximity of the ketone and nitrile groups in this compound allows for the design of cascade or tandem reactions, where a single set of reaction conditions initiates a sequence of intramolecular transformations. nih.gov Such reactions are highly efficient as they avoid the need for isolation and purification of intermediates, saving time and resources.

A potential cascade reaction could involve an initial nucleophilic attack on the ketone, followed by an intramolecular cyclization involving one of the nitrile groups. For example, reaction with a bifunctional nucleophile could lead to the formation of a heterocyclic ring fused to the existing structure. Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles have been shown to lead to the formation of isoindolin-1-ones. nih.gov A similar strategy could be envisioned for this compound.

Tandem Michael addition/amino-nitrile cyclization is another powerful strategy that has been used to create complex dihydroindolizine-based compounds. nih.gov This type of reaction, catalyzed by an organic base, could potentially be applied to derivatives of this compound.

The two nitrile groups in this compound can be selectively modified to introduce new functionalities. The ability to perform these transformations selectively in the presence of the ketone group is a key aspect of its synthetic utility.

Reduction to Amines:

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orgchadsprep.com The resulting amines are valuable intermediates for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.

Selective reduction of a nitrile in the presence of other reducible functional groups, such as a ketone, can be challenging. However, specific reagents and conditions have been developed to achieve this. For instance, a combination of cobalt chloride and sodium borohydride has been used for the selective reduction of nitrile groups. google.com Another approach involves the use of boron trifluoride etherate and sodium borohydride under aprotic conditions. calvin.edu

Hydrolysis to Carboxylic Acids:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlumenlearning.comchemguide.co.uk This reaction proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk Acidic hydrolysis, typically using a strong acid like hydrochloric or sulfuric acid, directly yields the carboxylic acid. chemguide.co.uklibretexts.org Basic hydrolysis, using a base such as sodium hydroxide, initially forms a carboxylate salt, which then requires acidification to produce the free carboxylic acid. chemguide.co.uklibretexts.org

The choice of conditions can be crucial, especially when other functional groups are present. For instance, prolonged heating with strong acid or base could potentially affect the ketone group in this compound. Therefore, milder conditions or the use of specific catalysts may be necessary to achieve selective hydrolysis of the nitrile groups. google.com

The following table summarizes the selective modifications of the nitrile group.

TransformationReagent(s)Product Functional Group
Reduction Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Raney Nickel) wikipedia.orgchadsprep.comPrimary Amine (-CH₂NH₂)
Selective Reduction Cobalt Chloride/Sodium Borohydride google.com or Boron Trifluoride Etherate/Sodium Borohydride calvin.eduPrimary Amine (-CH₂NH₂)
Acidic Hydrolysis Strong Acid (e.g., HCl, H₂SO₄) and water, heat chemguide.co.uklibretexts.orgCarboxylic Acid (-COOH)
Basic Hydrolysis Strong Base (e.g., NaOH) and water, heat, followed by acidification chemguide.co.uklibretexts.orgCarboxylic Acid (-COOH)

Ketone Transformations (e.g., selective reduction, enolate chemistry)

The ketone functionality in this compound is a prime site for a range of chemical reactions, including selective reductions and enolate-driven transformations.

Selective Reduction:

The selective reduction of the ketone to a secondary alcohol, 5-(3-cyanophenyl)-5-hydroxyvaleronitrile, can be achieved using various reducing agents. The choice of reagent is critical to avoid the simultaneous reduction of the nitrile groups.

ReagentConditionsProductSelectivity
Sodium borohydride (NaBH₄)Methanol, 0 °C to rt5-(3-cyanophenyl)-5-hydroxyvaleronitrileHigh for ketone reduction
Lithium aluminium hydride (LiAlH₄)THF, -78 °C5-(3-cyanophenyl)-5-hydroxyvaleronitrileTemperature control is crucial to prevent nitrile reduction
Diisobutylaluminium hydride (DIBAL-H)Toluene, -78 °C5-(3-cyanophenyl)-5-hydroxyvaleronitrileCan be selective at low temperatures

This table presents plausible selective reduction reactions for the ketone group in this compound based on general chemical principles.

Enolate Chemistry:

The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the C4 position. The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the reaction conditions.

Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), leading to deprotonation at the less substituted α-carbon (C4).

Thermodynamic Enolate: Formed under conditions that allow for equilibrium, such as with a weaker base at higher temperatures, favoring the more substituted enolate, though in this case, only one side has enolizable protons.

The resulting enolate is a powerful nucleophile for C-C bond formation through reactions such as alkylation, aldol (B89426) condensation, and Michael addition.

Strategies for Functional Group Interconversion and Derivatization

The multiple functional groups on this compound offer numerous avenues for interconversion and derivatization.

Selective Hydrogenation and Reduction Protocols

Selective hydrogenation of the nitrile groups is a key transformation. The aromatic and aliphatic nitriles can be selectively reduced under different catalytic conditions.

CatalystConditionsPrimary Product
Raney NickelHigh pressure H₂, NH₃/EtOH5-(3-(aminomethyl)phenyl)-6-aminohexane-1-ol
Palladium on Carbon (Pd/C)H₂, acidic or basic conditionsCan potentially favor reduction of the aromatic nitrile
Rhodium on Alumina (Rh/Al₂O₃)H₂, various solventsMay offer selectivity between the two nitrile groups

This table outlines potential selective hydrogenation protocols for the nitrile groups in this compound based on established catalytic methods.

Transformations of the Aromatic Nitrile Group

The aromatic nitrile is a versatile handle for introducing various functional groups on the phenyl ring. chemicalbook.com

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (3-(5-oxovaleronitrile)benzoic acid) under acidic or basic conditions.

Reduction to Aldehyde: Partial reduction to an aldehyde can be achieved using reagents like DIBAL-H at low temperatures.

Conversion to Tetrazole: The nitrile can react with sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic systems.

Future Research Directions and Potential Innovations

Development of Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of aromatic nitriles and related compounds has traditionally relied on methods that often involve toxic reagents and generate significant waste. rhhz.net Future research will prioritize the development of "green" synthetic routes that are safer and more environmentally friendly. numberanalytics.com This involves replacing hazardous reagents, minimizing waste, and utilizing renewable resources and energy-efficient conditions.

A primary target for green innovation is the cyanation step. Classical methods like the Rosenmund-von Braun reaction require stoichiometric copper(I) cyanide at high temperatures, while others use highly toxic alkali metal cyanides. rhhz.netresearchgate.net A significant advancement is the use of less toxic and more stable cyanide sources. numberanalytics.com Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a viable alternative for the palladium-catalyzed cyanation of aryl halides. organic-chemistry.orgnih.gov Other promising cyanide-free reagents include acetone (B3395972) cyanohydrin and cyanoimidazole, which reduce the risks associated with handling toxic cyanide salts. numberanalytics.com A photocatalytic method for producing γ-keto nitriles using visible light and a copper-based photocatalyst in water represents a highly green alternative to existing methods. researchgate.net

Sustainable protocols also focus on the choice of solvents and catalysts. The use of deep eutectic solvents, ionic liquids, or even water can replace traditional volatile organic solvents, reducing environmental impact. numberanalytics.comorganic-chemistry.org For instance, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an effective and ecofriendly catalyst for nitrile synthesis under solvent-free conditions. organic-chemistry.org The development of recyclable heterogeneous catalysts, such as palladium supported on coral reef nanocomposites or zinc oxide powder, further enhances the sustainability of these processes by simplifying purification and minimizing waste. researchgate.netresearchgate.net

A comparison of traditional versus sustainable approaches for key transformations relevant to the synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile highlights these advancements.

Table 1: Comparison of Traditional and Sustainable Synthetic Protocols for Nitriles

Feature Traditional Method Sustainable/Green Protocol Advantage of Green Protocol
Cyanide Source KCN, NaCN, CuCN K₄[Fe(CN)₆], Zn(CN)₂, Acetone Cyanohydrin numberanalytics.comorganic-chemistry.orgnih.gov Significantly lower toxicity, improved safety profile. nih.gov
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃) researchgate.net Heterogeneous catalysts (zeolites, metal oxides), recyclable nanocatalysts. researchgate.net Catalyst can be recovered and reused, reducing waste and cost.
Solvent Volatile organic compounds (VOCs) Water, deep eutectic solvents, ionic liquids, or solvent-free conditions. numberanalytics.comresearchgate.netorganic-chemistry.org Reduced environmental pollution and health hazards.
Reaction Conditions High temperatures, harsh conditions. researchgate.net Mild conditions, microwave irradiation, visible-light photocatalysis. numberanalytics.comresearchgate.net Lower energy consumption, improved selectivity.
Byproducts Corrosive wastes, metal-containing residues. researchgate.net Water, biodegradable byproducts. organic-chemistry.org Reduced environmental impact and simplified waste management. numberanalytics.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The next frontier in producing specialty chemicals like this compound involves leveraging modern manufacturing technologies. Integrating continuous flow chemistry and automated synthesis platforms offers transformative potential for enhancing efficiency, safety, and scalability. rsc.orgwikipedia.org

Flow Chemistry

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, offers significant advantages over traditional batch processing. njbio.com The high surface-area-to-volume ratio in flow reactors provides superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and mixing. rsc.orgresearchgate.net This enhanced control is particularly beneficial for managing highly exothermic or hazardous reactions, which are common in nitrile synthesis. njbio.comchemanager-online.com By minimizing the volume of reactive material at any given moment, flow systems are intrinsically safer, especially when handling toxic or unstable intermediates. njbio.compharmtech.com

Flow chemistry has been successfully applied to various reactions for nitrile synthesis, including a cyanide-free method using p-toluenesulfonylmethyl isocyanide (TosMIC) rsc.org and the Schmidt reaction of aldehydes with azides. rhhz.net These continuous processes often feature shorter reaction times, higher yields, and simplified scale-up compared to their batch counterparts. rhhz.netrsc.org For example, a sustainable flow process for the hydration of nitriles to amides involves simply passing an aqueous solution of the nitrile through a column of manganese dioxide, with the product obtained by concentrating the output stream without further workup. nih.gov

Automated Synthesis Platforms

Automated synthesis platforms are robotic systems that can perform chemical reactions, purifications, and analyses with minimal human intervention. wikipedia.orgsigmaaldrich.com These platforms combine hardware modules for tasks like liquid and solid handling, heating, cooling, and filtration with software for experimental planning and execution. wikipedia.orgnih.gov By automating repetitive synthetic procedures, these systems increase throughput and reproducibility while freeing up chemists to focus on more creative and analytical work. wikipedia.org

For a multi-step synthesis of a molecule like this compound, an automated platform could streamline the entire process. nih.gov Modern systems use pre-filled reagent cartridges for common reactions such as Suzuki couplings, amide formations, and protection/deprotection steps, which can be programmed to run sequentially. sigmaaldrich.com This approach accelerates the discovery and optimization of synthetic routes, allowing for a wider range of reaction conditions to be screened rapidly. metoree.com The integration of automated synthesis with data-driven algorithms represents a powerful paradigm for mitigating bottlenecks in molecular discovery and development. nih.gov

Table 2: Advantages of Flow Chemistry and Automated Synthesis Platforms

Technology Key Advantages Relevance to this compound Synthesis

| Flow Chemistry | Enhanced Safety: Small reactor volumes minimize risk with hazardous reagents (e.g., cyanides, azides). rsc.orgpharmtech.comSuperior Control: Precise control of temperature and mixing leads to higher selectivity and yields. researchgate.netScalability: Seamless transition from laboratory R&D to pilot and production scales. rhhz.netAccess to Novel Conditions: Enables use of high pressure/temperature safely. njbio.com | Safely perform cyanation and other potentially hazardous steps. Improve yield and purity by minimizing side reactions. Efficiently produce larger quantities of the compound. | | Automated Synthesis | Increased Throughput: Parallel synthesis allows for rapid screening of reaction conditions and catalysts. wikipedia.orgmetoree.comHigh Reproducibility: Reduces human error, ensuring consistent results. wikipedia.orgAccelerated R&D: Automates entire multi-step synthesis, purification, and analysis workflows. sigmaaldrich.comnih.govResource Efficiency: Optimizes reagent use and minimizes waste generation. | Quickly identify optimal conditions for acylation and cyanation steps. Ensure reliable and repeatable synthesis protocols. Speed up the development-to-production timeline. |

Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to modern organic synthesis, and the development of advanced catalytic systems is critical for improving the efficiency and selectivity of reactions needed to produce this compound. Research efforts are focused on both the cyanation of the aromatic ring and the formation of the aryl ketone moiety.

Advanced Catalysts for Cyanation

Transition metal-catalyzed cyanation has become a powerful alternative to traditional methods. mdpi.com Palladium and ruthenium-based catalysts are particularly effective. nih.gov Recent advancements in palladium catalysis focus on using stable, pre-formed catalysts (precatalysts) that are activated in situ, preventing catalyst poisoning by cyanide ions and allowing for low catalyst loadings and fast reaction times. nih.gov The combination of a palladacycle precatalyst with a non-toxic cyanide source like K₄[Fe(CN)₆] enables the efficient cyanation of even challenging aryl chlorides under relatively mild conditions. nih.gov Ligand-free palladium systems have also been developed, simplifying the reaction setup and reducing costs. acs.org

Ruthenium catalysts are also gaining prominence for C-H cyanation reactions. nih.govnih.gov These catalysts can directly functionalize a C-H bond on an aromatic ring, offering a more atom-economical approach. For example, a ruthenium complex can catalyze the regioselective ortho-cyanation of N-aryl-7-azaindoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. acs.orgacs.orgresearchgate.net

Advanced Catalysts for Friedel-Crafts Acylation

The formation of the ketone in this compound would likely involve a Friedel-Crafts acylation or a related coupling reaction. Traditional Friedel-Crafts acylations require more than a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), which generates large quantities of corrosive waste. researchgate.netlibretexts.org Green and catalytic alternatives are a major focus of current research. routledge.com

Heterogeneous catalysts such as zeolites, acid-treated clays, and metal oxides are highly promising because they are easily separated from the reaction mixture and can be recycled. researchgate.net For instance, zinc oxide has been shown to be an effective and reusable catalyst for Friedel-Crafts acylation under solvent-free conditions at room temperature. researchgate.net Other advanced systems include rare-earth metal triflates and triflimides, which can act as powerful, water-tolerant Lewis acid catalysts. routledge.com Biocatalysis, using enzymes or artificial enzymes to perform Friedel-Crafts reactions, represents an emerging frontier that promises exceptional selectivity under mild, environmentally benign conditions. nih.gov

Table 3: Comparison of Advanced Catalytic Systems for Cyanation of Aryl Halides

Catalyst System Cyanide Source Key Features & Advantages Representative Catalyst/Ligand
Palladium-catalyzed K₄[Fe(CN)₆] (non-toxic) nih.gov Low catalyst loading (0.1-1 mol%), fast reactions, applicable to aryl chlorides and bromides, tolerates various functional groups. organic-chemistry.orgnih.gov Palladacycle precatalysts (e.g., P1), dppf. nih.govresearchgate.net
Palladium-catalyzed (Ligand-free) K₄[Fe(CN)₆] (non-toxic) acs.org Operationally simple, avoids costly and air-sensitive phosphine (B1218219) ligands, high turnover numbers. acs.org Pd(OAc)₂. acs.org
Ruthenium-catalyzed C-H Cyanation NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) acs.org Direct functionalization of C-H bonds, high regioselectivity, atom-economical. acs.orgacs.org [RuCl₂(p-cymene)]₂. acs.org
Nickel-catalyzed Zn(CN)₂ (less toxic) organic-chemistry.org Uses an inexpensive and earth-abundant metal, effective for aryl chlorides, mild reaction conditions. organic-chemistry.orgresearchgate.net NiCl₂·6H₂O/dppf/Zn. researchgate.net
Copper-catalyzed Various (e.g., benzoyl cyanide) researchgate.net Cost-effective metal, useful for aryl bromides, avoids palladium. researchgate.net Cu(I)/Cu(II) salts. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5-(3-Cyanophenyl)-5-oxovaleronitrile, and what methodological considerations are critical for optimizing yield and purity?

The synthesis of this compound typically involves oxidation or substitution reactions. For example, oxidation of valeronitrile derivatives using agents like potassium permanganate can introduce the oxo group, while Friedel-Crafts acylation may anchor the 3-cyanophenyl moiety. Key considerations include:

  • Reagent selection : Oxidizing agents (e.g., CrO₃) must balance reactivity with side-product formation .
  • Temperature control : Exothermic reactions (e.g., nitrile group modifications) require precise thermal management to avoid decomposition .
  • Purification : Chromatography or recrystallization is essential to isolate the compound from byproducts like unreacted precursors or halogenated intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological validation involves:

  • NMR spectroscopy : The aromatic protons of the 3-cyanophenyl group typically resonate at δ 7.5–8.0 ppm (¹H NMR), while the ketone carbonyl appears near δ 200 ppm (¹³C NMR) .
  • Mass spectrometry (MS) : A molecular ion peak at m/z corresponding to C₁₂H₁₀N₂O (MW: 214.22) confirms the base structure, with fragmentation patterns indicating nitrile and ketone functionalities .
  • HPLC : Purity >97% is achievable using reverse-phase columns (C18) with acetonitrile/water gradients, monitoring at 220–260 nm .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) governing the biological activity of this compound derivatives in cellular pathways?

SAR studies reveal that:

  • Substituent position : The meta-cyano group on the phenyl ring enhances electron-withdrawing effects, stabilizing interactions with enzymes like PI3K or caspases in apoptosis pathways .
  • Chain length : The valeronitrile backbone’s flexibility influences binding to hydrophobic pockets in targets such as dopamine receptors .
  • Comparative analogs : Replacing the cyano group with halogens (e.g., 5-(3-iodophenyl)-5-oxovaleronitrile) alters electronic properties, reducing affinity for certain kinases .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The ketone group may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Deuterated DMSO or low-temperature NMR can suppress this .
  • Isomeric impurities : Byproducts from incomplete substitution (e.g., ortho- vs. para-cyanophenyl isomers) require 2D NMR (COSY, HSQC) for differentiation .
  • Ionization artifacts : Adduct formation in MS (e.g., Na⁺/K⁺) can obscure molecular ion identification. Electrospray ionization (ESI) with collision-induced dissociation (CID) improves accuracy .

Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

Stability assays should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) and monitor via HPLC for hydrolysis products (e.g., carboxylic acid derivatives) .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (>150°C for nitrile group breakdown) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation, necessitating storage in amber vials at –20°C .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound analogs with bulky substituents?

Strategies include:

  • Catalyst optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for bulky aryl groups .
  • Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions (e.g., polymerization of nitrile groups) .
  • Protecting groups : Temporary protection of the ketone (e.g., acetal formation) prevents unwanted nucleophilic attacks during substitution .

Q. What computational tools are recommended for predicting the reactivity and binding modes of this compound in drug discovery?

  • Docking simulations : Software like AutoDock Vina models interactions with targets (e.g., caspase-3), highlighting key residues (e.g., Arg-164) for hydrogen bonding with the nitrile group .
  • DFT calculations : Predicts electron density maps to rationalize substituent effects on reaction kinetics (e.g., cyano vs. methoxy groups) .
  • MD simulations : Assesses conformational stability of the valeronitrile chain in solvent environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.